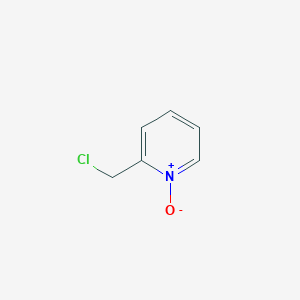

2-(Chloromethyl)pyridine 1-oxide

CAS No.: 31640-94-5

Cat. No.: VC1968234

Molecular Formula: C6H6ClNO

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31640-94-5 |

|---|---|

| Molecular Formula | C6H6ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | 2-(chloromethyl)-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 |

| Standard InChI Key | MOAMWFWIEPZLRO-UHFFFAOYSA-N |

| SMILES | C1=CC=[N+](C(=C1)CCl)[O-] |

| Canonical SMILES | C1=CC=[N+](C(=C1)CCl)[O-] |

Introduction

Structural Identification and Nomenclature

2-(Chloromethyl)pyridine 1-oxide, bearing the CAS registry number 31640-94-5, is a nitrogen-containing heterocyclic compound with the molecular formula C6H6ClNO . The compound features a pyridine ring with a chloromethyl group (-CH2Cl) at the 2-position and an N-oxide functional group. In the literature, this compound is known by several synonyms including 2-chloromethyl-pyridine N-oxide, pyridine,2-(chloromethyl)-, 1-oxide, 2-(chloromethyl)-1-oxidopyridin-1-ium, NSC101601, and SCHEMBL904632 .

The systematic structural representation follows standard organic chemistry conventions, with the pyridine ring numbered counter-clockwise starting from the nitrogen atom. The chloromethyl group is attached at position 2, while the oxygen of the N-oxide functionality is bound directly to the nitrogen atom of the pyridine ring.

Physical and Chemical Properties

2-(Chloromethyl)pyridine 1-oxide possesses distinct physical and chemical characteristics that influence its behavior in chemical reactions and practical applications. The compound's properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)pyridine 1-oxide

The moderately low XLogP3 value of 0.3 indicates a compound with balanced hydrophilic and lipophilic properties . This characteristic makes 2-(Chloromethyl)pyridine 1-oxide reasonably soluble in both aqueous and organic solvents, a valuable attribute for synthetic applications. The presence of a single hydrogen bond acceptor site and one rotatable bond contributes to its reactivity profile and conformational flexibility.

Synthetic Methodologies

Several synthetic approaches for producing 2-(Chloromethyl)pyridine 1-oxide have been documented in the literature, each with specific advantages depending on the starting materials and desired scale of production.

Synthesis from Pyridine-2-methanol 1-oxide

One established method involves the reaction of pyridine-2-methanol 1-oxide with thionyl chloride in dichloromethane. This reaction proceeds at 0°C for approximately 2 hours, followed by reflux . This synthetic pathway offers a notable yield of approximately 94%, making it an efficient route for laboratory-scale preparation .

The reaction can be represented as:

Pyridine-2-methanol 1-oxide + SOCl₂ → 2-(Chloromethyl)pyridine 1-oxide + SO₂ + HCl

Synthesis via N-Oxidation Pathway

An alternative approach involves the N-oxidation of 2-(chloromethyl)pyridine. This method typically employs oxidizing agents such as 3-chlorobenzoperoxoic acid (m-CPBA) in 1,2-dichloroethane. The reaction is conducted at moderate temperatures (approximately 40°C) for 12 hours . After completion, the reaction mixture is processed through a series of washing steps with 10% Na₂SO₃, 10% K₂CO₃, and saturated brine, followed by drying over sodium sulfate and purification via silica gel column chromatography .

Chemical Reactivity and Transformations

The reactivity of 2-(Chloromethyl)pyridine 1-oxide is primarily dictated by its functional groups: the chloromethyl substituent and the N-oxide moiety.

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution reactions, making it a valuable electrophile in organic synthesis. A notable example is the reaction with hydroxylamine to form 2-pyridine aldoximes. This transformation occurs when 2-chloromethyl pyridines react with buffered solutions of aqueous hydroxylamine, typically yielding the corresponding 2-pyridine aldoximes in good yields .

The mechanism likely involves:

-

Nucleophilic displacement of the chloro group yielding the alkylhydroxylamine

-

Protonation of the hydroxyl group

-

Elimination to yield the aldimine

-

Reaction of the aldimine with excess hydroxylamine to yield the product oxime

Role of N-Oxide Functionality

The N-oxide group enhances the reactivity of the 2-position of the pyridine ring, facilitating various transformations. While specific data for 2-(Chloromethyl)pyridine 1-oxide is limited in the search results, pyridine N-oxides generally demonstrate increased susceptibility to nucleophilic substitution at positions adjacent to the nitrogen atom.

Applications and Significance

2-(Chloromethyl)pyridine 1-oxide has gained importance as a versatile synthetic intermediate with applications across multiple industries and research fields.

Pharmaceutical Applications

Research Developments and Future Directions

Current research on 2-(Chloromethyl)pyridine 1-oxide continues to explore its potential in various fields. While specific research findings are somewhat limited in the search results, the compound's versatility suggests ongoing interest in expanding its applications and optimizing its synthesis.

Synthetic Methodology Improvements

Efforts to develop more efficient and environmentally friendly synthetic routes for 2-(Chloromethyl)pyridine 1-oxide represent an active area of research. Improving reaction conditions, exploring alternative reagents, and enhancing scalability are key focuses in this domain.

Novel Derivatives and Applications

The development of novel derivatives based on the 2-(Chloromethyl)pyridine 1-oxide scaffold continues to expand its utility in pharmaceutical and materials science applications. Research into structure-activity relationships and property modifications through strategic functionalization remains an important direction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume